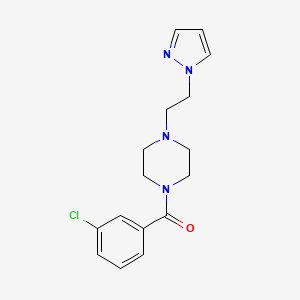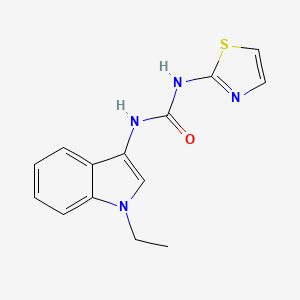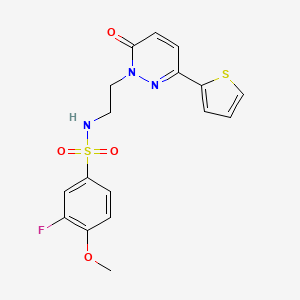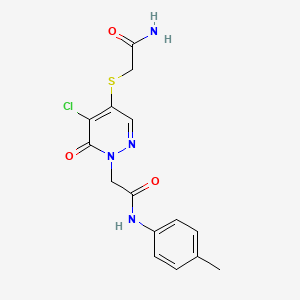
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a range of biochemical and physiological effects, making it a valuable tool for research in various fields.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone, also known as 1-(3-chlorobenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine:
Anticancer Activity
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to their death. This makes it a valuable compound in the development of new antibiotics .
Antiviral Applications
The compound has been investigated for its antiviral properties, particularly against viruses such as HIV and influenza. It works by inhibiting viral replication, thereby reducing the viral load in infected individuals. This application is crucial in the ongoing search for effective antiviral drugs .
Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties, which can be beneficial in treating inflammatory diseases such as arthritis. It works by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation and pain .
Neurological Research
In neurological research, this compound has been explored for its potential neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Properties
Lastly, the compound has demonstrated significant antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in cells. This property is particularly valuable in developing treatments for diseases where oxidative stress plays a key role, such as diabetes and cardiovascular diseases.
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further investigation.
Source 1 Source 2 Source 3 Source 4 Source 5 : Source 6 : Source 7 : Source 8
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their various biological activities .
Biochemical Pathways
For example, indole derivatives have been reported to affect various pathways related to inflammation, cancer, HIV, diabetes, malaria, and other conditions .
Pharmacokinetics
It’s worth noting that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c17-15-4-1-3-14(13-15)16(22)20-10-7-19(8-11-20)9-12-21-6-2-5-18-21/h1-6,13H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMFJHSPVSTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)
![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)
![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)
![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)
![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)
